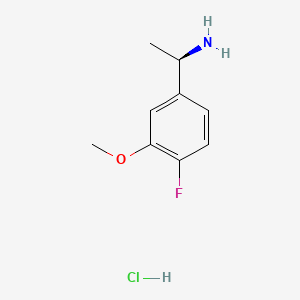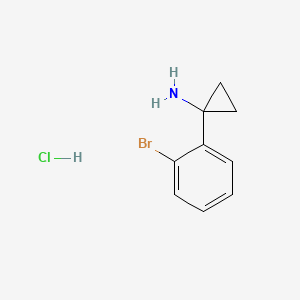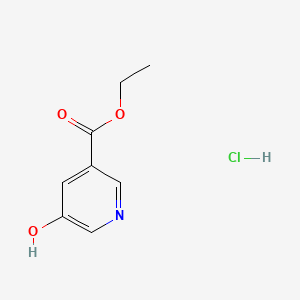
2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile, also known as APYPC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. APYPC is a member of the pyridine family of compounds and is known for its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile is not fully understood, but studies suggest that it may act by inhibiting enzymes involved in cell division and proliferation. 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile is its potential as an antitumor agent, making it a promising candidate for further research in the field of oncology. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile, including further studies on its mechanism of action, optimization of its therapeutic potential, and development of new synthetic methods for its production. Additionally, 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile may have potential applications in other fields, such as materials science and nanotechnology, which warrant further investigation.
In conclusion, 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile is a unique chemical compound that has been the subject of scientific research due to its potential applications in various fields. While its mechanism of action is not fully understood, studies suggest that it may have potential as an antitumor agent. Further research is needed to optimize its therapeutic potential and explore its potential applications in other fields.
Métodos De Síntesis
2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile can be synthesized using various methods, including the reaction of 5-aminopyridine-3-carboxaldehyde with malononitrile in the presence of a base. Another method involves the reaction of 5-aminopyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with malononitrile in the presence of a base to yield 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile.
Aplicaciones Científicas De Investigación
2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile has been shown to have potential as an antitumor agent, with studies indicating its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
2-(5-aminopyridin-3-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c12-5-8-2-1-3-15-11(8)9-4-10(13)7-14-6-9/h1-4,6-7H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKPFZGNCGCYNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC(=CN=C2)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate](/img/structure/B578205.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine](/img/structure/B578210.png)



![2-(5-Fluoropyridin-3-ylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B578216.png)
![4-Bromo-6-chlorobenzo[d]thiazole-2-thiol](/img/structure/B578218.png)
